![molecular formula C8H7ClN2O B099276 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-72-7](/img/structure/B99276.png)
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Übersicht
Beschreibung
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is with a molecular weight of 182.61 g/mol. The compound features a benzimidazole core, which is known for its biological activity. The presence of chlorine and methyl groups enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is recognized as a critical pathogen by the WHO . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The structural similarity to other benzimidazole derivatives suggests that it may act as a tubulin inhibitor, disrupting microtubule formation which is crucial for cancer cell division.
CYP450 Enzyme Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A2 . This inhibition can affect drug metabolism, leading to increased efficacy or toxicity of co-administered drugs. Understanding this interaction is crucial for drug development and safety assessments.
Other Enzymatic Targets
Further studies are ongoing to explore its inhibitory effects on other enzymes involved in metabolic pathways, including those related to inflammation and cancer progression. The compound's ability to modulate these enzymes could provide therapeutic avenues for treating chronic diseases.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms and cancer cells by interfering with their replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate: Another benzimidazole derivative with similar biological activities.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor properties.
Uniqueness
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, with the chemical formula C8H7ClN2O and CAS number 15965-72-7, is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits a variety of pharmacological effects, including cytotoxicity against cancer cell lines and potential inhibition of key enzymes involved in tumorigenesis.
- Molecular Formula : C8H7ClN2O
- Molar Mass : 182.61 g/mol
- Melting Point : 228-230 °C
- Density : 1.362 g/cm³ (predicted)
Cytotoxicity Against Cancer Cell Lines
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant inhibitory effects with half-maximal inhibitory concentration (IC50) values ranging from approximately 7.82 to 21.48 μM across different models, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells .
Table 1: Cytotoxicity of this compound
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in HepG2 liver cancer cells, treatment with this compound led to the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2 . This suggests that this compound may function as a multi-targeted kinase inhibitor, affecting various pathways involved in cancer cell survival and proliferation.
Inhibition of Key Kinases
In addition to its cytotoxic properties, this compound has been reported to inhibit several key kinases involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal growth factor Receptor 2)
- CDK2 (Cyclin-dependent Kinase 2)
These kinases are critical for cell signaling pathways that promote tumor growth and survival . The ability of this compound to inhibit these kinases positions it as a promising candidate for further development as an anticancer agent.
Case Studies
One notable study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound. This research demonstrated that compounds with similar structures exhibited comparable or superior activity to established chemotherapeutic agents like doxorubicin and sorafenib . The selectivity towards cancer cells over normal cells was particularly emphasized, indicating a favorable therapeutic index.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALGSVVFNLCJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-72-7 | |
Record name | 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.